4-Trimethylsilyloxydodecane
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Overview
Description
4-Trimethylsilyloxydodecane is an organic compound characterized by the presence of a trimethylsilyl group attached to a dodecane backbone. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trimethylsilyloxydodecane typically involves the reaction of dodecanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a trimethylsilyl ether, which is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but employs larger reactors and continuous flow systems to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Trimethylsilyloxydodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Reagents like halogens or organometallic compounds are employed
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds
Scientific Research Applications
4-Trimethylsilyloxydodecane finds applications in several scientific fields:
Chemistry: Used as a protecting group for alcohols and carboxylic acids during synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and as a surfactant in various formulations .
Mechanism of Action
The mechanism of action of 4-Trimethylsilyloxydodecane involves its ability to form stable bonds with various functional groups, thereby protecting them from unwanted reactions. The trimethylsilyl group acts as a steric shield, preventing nucleophilic attacks and stabilizing reactive intermediates. This property is particularly useful in multi-step organic syntheses .
Comparison with Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
Comparison: 4-Trimethylsilyloxydodecane is unique due to its long dodecane chain, which imparts additional hydrophobicity and bulk compared to other trimethylsilyl compounds. This makes it particularly useful in applications requiring enhanced solubility in non-polar solvents and increased steric protection .
Properties
CAS No. |
39789-28-1 |
---|---|
Molecular Formula |
C15H34OSi |
Molecular Weight |
258.51 g/mol |
IUPAC Name |
dodecan-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C15H34OSi/c1-6-8-9-10-11-12-14-15(13-7-2)16-17(3,4)5/h15H,6-14H2,1-5H3 |
InChI Key |
SJKPEACOKJCOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC)O[Si](C)(C)C |
Origin of Product |
United States |
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